1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine is an organic compound characterized by the presence of fluorine and iodine atoms on a phenyl ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine typically involves the introduction of the difluoro and iodo substituents onto a phenyl ring, followed by the attachment of the N-methylmethanamine group. One common method involves the reaction of 2,6-difluoro-4-iodoaniline with formaldehyde and a reducing agent such as sodium borohydride to form the desired compound. The reaction is usually carried out in an organic solvent like ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol
- (2,6-Difluoro-4-iodophenyl)(phenyl)methanol
Uniqueness
1-(2,6-Difluoro-4-iodophenyl)-N-methylmethanamine is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The N-methylmethanamine group further adds to its distinctiveness by providing additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C8H8F2IN |
---|---|
Molecular Weight |
283.06 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-iodophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H8F2IN/c1-12-4-6-7(9)2-5(11)3-8(6)10/h2-3,12H,4H2,1H3 |
InChI Key |
NAXNJLFZAJSCOW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.